![molecular formula C12H11NO2S B14597636 3-[(1H-Indol-3-yl)sulfanyl]but-2-enoic acid CAS No. 61164-49-6](/img/structure/B14597636.png)
3-[(1H-Indol-3-yl)sulfanyl]but-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1H-Indol-3-yl)sulfanyl]but-2-enoic acid is a compound that features an indole ring, a sulfanyl group, and a butenoic acid moiety. Indole derivatives are known for their diverse biological activities and are found in various natural products and pharmaceuticals . The presence of the indole ring in this compound suggests potential biological and pharmacological applications.
Preparation Methods
The synthesis of 3-[(1H-Indol-3-yl)sulfanyl]but-2-enoic acid typically involves the reaction of indole derivatives with appropriate sulfanyl and butenoic acid precursors. One common method involves the use of 4-(1H-indol-3-yl)butanoic acid, which is sequentially transformed through various steps, including esterification, hydrazide formation, and nucleophilic substitution . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
3-[(1H-Indol-3-yl)sulfanyl]but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the double bond in the butenoic acid moiety.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(1H-Indol-3-yl)sulfanyl]but-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Potential therapeutic applications due to its biological activities, including drug development for various diseases.
Industry: Used in the synthesis of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of 3-[(1H-Indol-3-yl)sulfanyl]but-2-enoic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The sulfanyl group may also play a role in its biological activity by interacting with thiol-containing enzymes and proteins . The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar compounds to 3-[(1H-Indol-3-yl)sulfanyl]but-2-enoic acid include other indole derivatives such as indole-3-acetic acid and indole-3-propionic acid . These compounds share the indole ring structure but differ in their functional groups and biological activities. The uniqueness of this compound lies in the presence of the sulfanyl group and the butenoic acid moiety, which confer distinct chemical and biological properties.
Properties
CAS No. |
61164-49-6 |
|---|---|
Molecular Formula |
C12H11NO2S |
Molecular Weight |
233.29 g/mol |
IUPAC Name |
3-(1H-indol-3-ylsulfanyl)but-2-enoic acid |
InChI |
InChI=1S/C12H11NO2S/c1-8(6-12(14)15)16-11-7-13-10-5-3-2-4-9(10)11/h2-7,13H,1H3,(H,14,15) |
InChI Key |
WLFUWIGNWYSYGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)O)SC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Diphenyl-1h-pyrido[2,3-b]indole](/img/structure/B14597557.png)
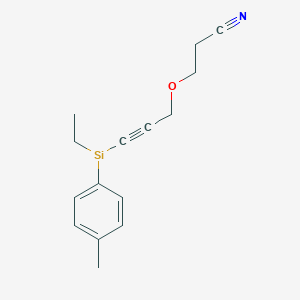
![4-{[3-(Dodecylamino)propyl]amino}butanoic acid](/img/structure/B14597576.png)
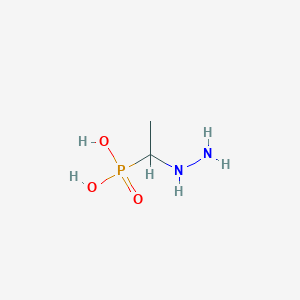
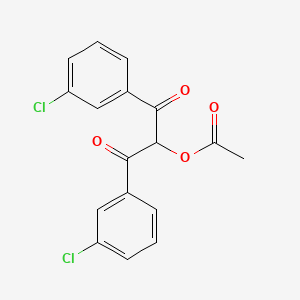
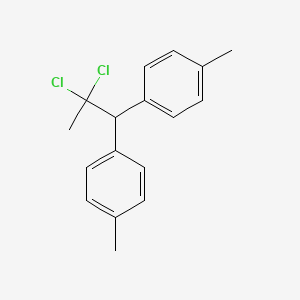
![4-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14597586.png)
![5-Acetyl-1-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]piperidin-2-one](/img/structure/B14597588.png)
![2-[(Octa-1,3-dien-1-yl)oxy]ethan-1-ol](/img/structure/B14597590.png)
![(2S)-5-Methoxy-5'-methyl-2,2'-spirobi[indene]-1,1'(3H,3'H)-dione](/img/structure/B14597596.png)
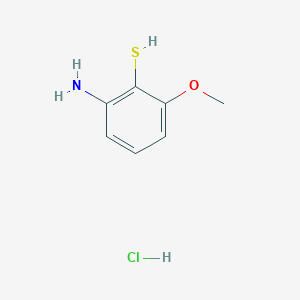
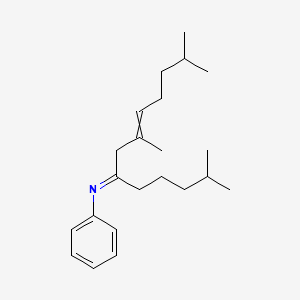
![2-[(Carboxymethoxy)methoxy]-3-hydroxypropanoic acid](/img/structure/B14597618.png)

